

Chemical structure and properties of Xanthocillin X

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Compound of Interest

Compound Name: Xantocillin

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Xanthocillin X: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthocillin X, a pioneering natural product first isolated from *Penicillium notatum*, holds the distinction of being the first identified isocyanide-containing compound.[1] This guide provides an in-depth overview of its chemical structure, physicochemical properties, and key biological activities. Detailed experimental protocols for its isolation and characterization, alongside elucidated signaling pathways, are presented to support ongoing research and drug development efforts.

Chemical Structure and Identification

Xanthocillin X, also known as **Xantocillin**, is a symmetrical molecule characterized by a 1,3-butadiene backbone with two isonitrile and two p-hydroxyphenyl substituents.[2][3]

Chemical Structure:

Figure 1: Chemical structure of Xanthocillin X.

Table 1: Chemical Identifiers of Xanthocillin X

Identifier	Value
IUPAC Name	4,4'-[(1Z,3Z)-2,3-Diisocyanobuta-1,3-diene-1,4-diyl]diphenol[1]
CAS Number	580-74-5[3]
Molecular Formula	C ₁₈ H ₁₂ N ₂ O ₂ [3]
Synonyms	Xanthocillin, Ophthocillin[1]

Physicochemical Properties

Xanthocillin X presents as yellow crystals and is known to decompose at approximately 200-210°C.[1] Its solubility is limited in non-polar solvents and water but increases in polar organic solvents and aqueous alkaline solutions.

Table 2: Physicochemical Data of Xanthocillin X

Property	Value	Reference
Molecular Weight	288.31 g/mol	[3]
Appearance	Yellow crystals	[1]
Melting Point	~200-210 °C (decomposes)	[1]
Solubility	Practically insoluble in water, petroleum ether, benzene, chloroform. Soluble (up to 1%) in alcohol, ether, acetone, dioxane. Freely soluble in aqueous alkaline solutions.	[3]
XLogP3	3.1	[3]
Topological Polar Surface Area	49.2 Å ²	[3]

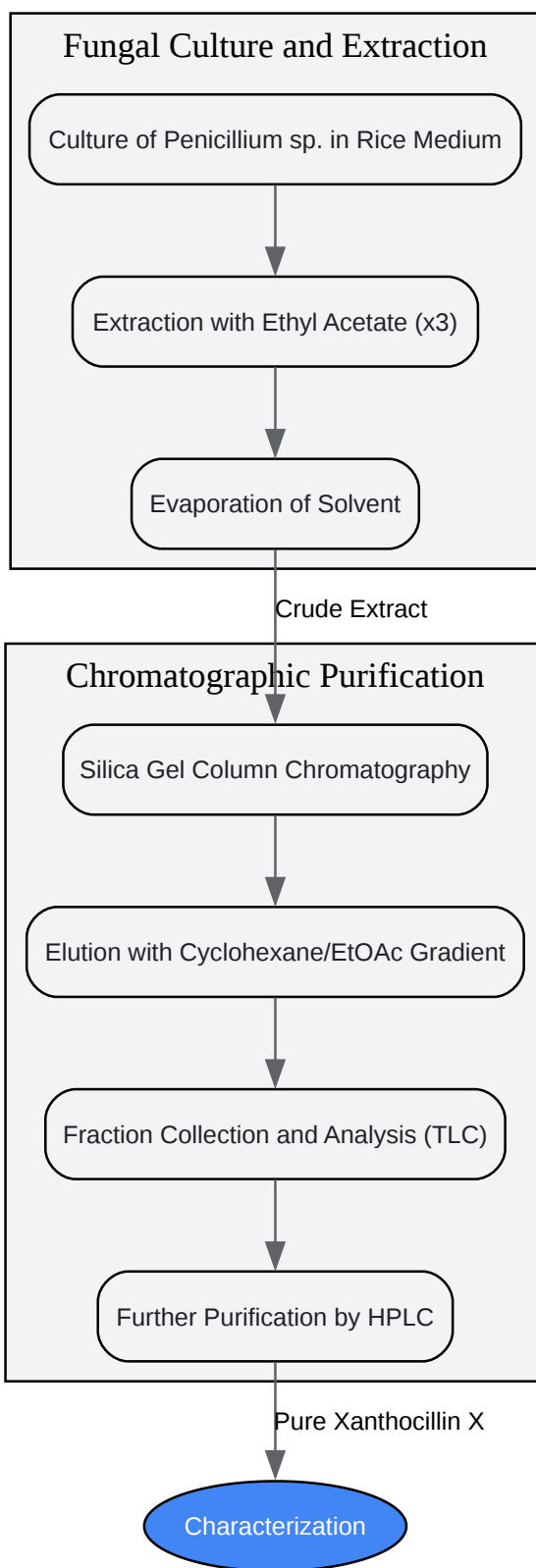
Table 3: Spectroscopic Data of Xanthocillin X

Spectroscopic Data	Values
^1H NMR	Data to be sourced from supplementary materials of cited literature.
^{13}C NMR	Data to be sourced from supplementary materials of cited literature.
Infrared (IR)	Data to be sourced from relevant spectroscopic studies.
Mass Spectrometry (MS)	Data to be sourced from relevant spectroscopic studies.

Experimental Protocols

Isolation and Purification of Xanthocillin X from *Penicillium* sp.

The following protocol is a generalized procedure based on common practices for the extraction of secondary metabolites from fungal cultures.



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Figure 2: General workflow for the isolation and purification of Xanthocillin X.

Methodology:

- **Fungal Culture:** *Penicillium* sp. is cultured on a solid rice medium for an extended period (e.g., 30 days) to allow for the production of secondary metabolites.[3]
- **Extraction:** The culture is exhaustively extracted with a suitable organic solvent such as ethyl acetate. The solvent is then removed under reduced pressure to yield a crude extract.[3]
- **Chromatographic Separation:** The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically a mixture of a non-polar solvent like cyclohexane and a more polar solvent like ethyl acetate, to separate the components based on polarity.[3]
- **Fraction Analysis:** The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing Xanthocillin X.
- **High-Performance Liquid Chromatography (HPLC):** Fractions enriched with Xanthocillin X are further purified using HPLC to obtain the pure compound.

Characterization

The identity and purity of the isolated Xanthocillin X are confirmed using a combination of spectroscopic techniques:

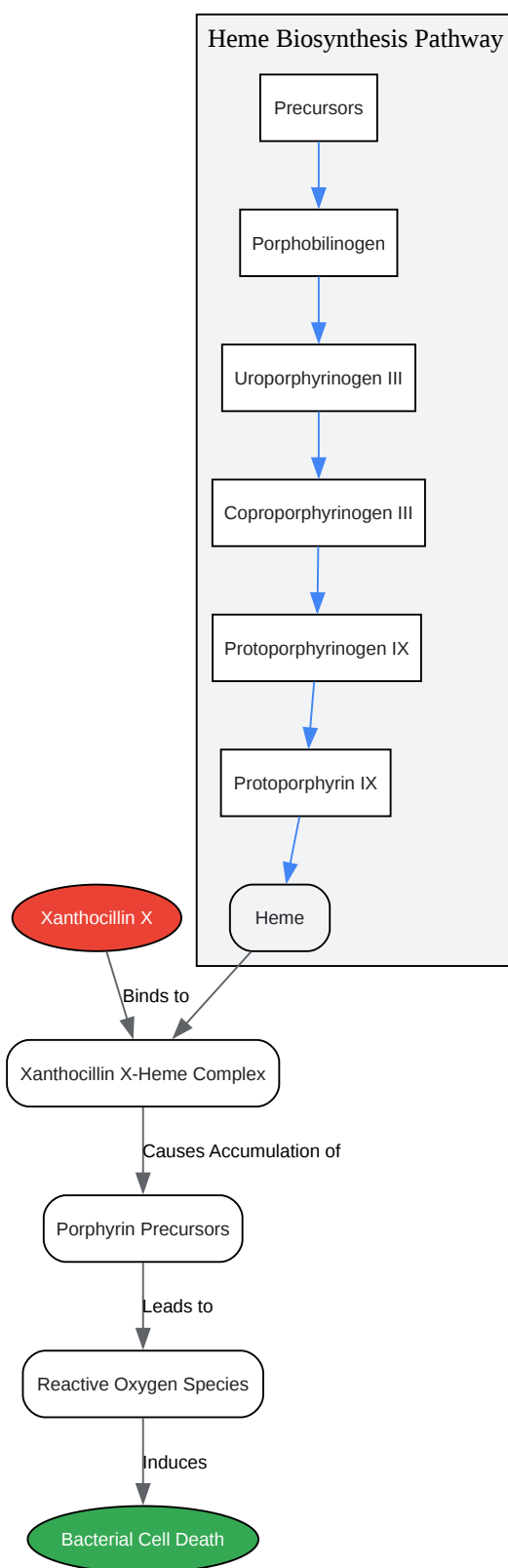
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded to elucidate the chemical structure.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to determine the exact mass and molecular formula.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is employed to identify the characteristic functional groups, particularly the isocyanide group.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** The UV-Vis spectrum is recorded to determine the absorption maxima.

Biological Activities and Signaling Pathways

Xanthocillin X exhibits a range of biological activities, with its antibiotic and anticancer properties being the most extensively studied. Its mechanisms of action involve distinct signaling pathways.

Dysregulation of Heme Biosynthesis (Antibacterial Activity)

A primary mechanism of Xanthocillin X's antibacterial activity is the disruption of heme biosynthesis. Xanthocillin X directly binds to heme, the iron-containing cofactor essential for numerous cellular processes. This sequestration of heme leads to a feedback dysregulation of the heme biosynthetic pathway, resulting in the accumulation of toxic porphyrin precursors and ultimately causing bacterial cell death.^[4]

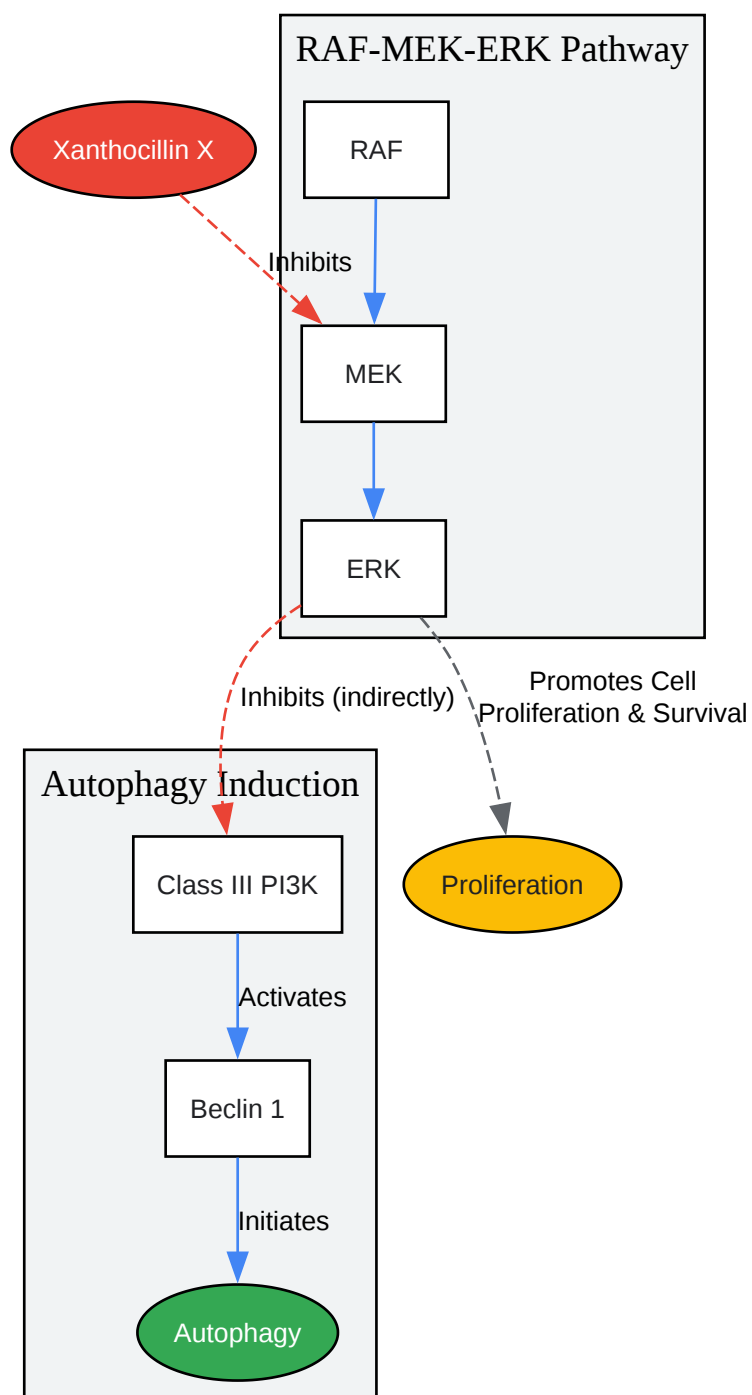


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Figure 3: Proposed mechanism of Xanthocillin X-induced dysregulation of heme biosynthesis.

Inhibition of the MEK/ERK Signaling Pathway (Anticancer Activity)

In the context of cancer cells, Xanthocillin X has been shown to induce autophagy by inhibiting the MEK/ERK signaling pathway. The RAF-MEK-ERK cascade is a critical pathway that regulates cell proliferation and survival. By down-regulating this pathway, Xanthocillin X promotes the up-regulation of the class III PI3K/Beclin 1 signaling pathway, a key initiator of autophagy. This programmed cell survival/death mechanism contributes to its anticancer effects.[5]



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Figure 4: Inhibition of the MEK/ERK pathway by Xanthocillin X leading to autophagy.

Conclusion

Xanthocillin X remains a molecule of significant interest due to its unique chemical structure and diverse biological activities. Its dual mechanisms of action, targeting both bacterial heme biosynthesis and cancer cell signaling pathways, underscore its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers to further explore the multifaceted nature of Xanthocillin X.

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